1-Bromodibenzo[b,d]furan-4-amine
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Overview
Description
1-Bromodibenzo[b,d]furan-4-amine is an organic compound with the molecular formula C12H8BrNO It is a derivative of dibenzofuran, where a bromine atom is substituted at the 1-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromodibenzo[b,d]furan-4-amine can be synthesized through several methods. One common approach involves the bromination of dibenzofuran followed by amination. For instance, dibenzofuran can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 1-bromodibenzofuran. This intermediate can then be subjected to nucleophilic substitution with ammonia or an amine to introduce the amine group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromodibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines. Conditions typically involve heating in a solvent like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include various substituted dibenzofurans depending on the nucleophile used.
Oxidation: Products include dibenzofuran oxides.
Reduction: Products include dibenzofuran amines.
Scientific Research Applications
1-Bromodibenzo[b,d]furan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Bromodibenzo[b,d]furan-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
1-Bromodibenzo[b,d]furan-4-amine can be compared with other similar compounds such as:
1-Bromodibenzo[b,d]furan: Lacks the amine group, making it less versatile in certain chemical reactions.
4-Bromodibenzofuran: Similar structure but with the bromine atom at the 4-position, leading to different reactivity and applications.
Dibenzofuran: The parent compound without any substitutions, used as a starting material for various derivatives.
The uniqueness of this compound lies in its dual functional groups (bromine and amine), which provide a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
50548-39-5 |
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Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
1-bromodibenzofuran-4-amine |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H,14H2 |
InChI Key |
HJQPXHGOYBUDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)N)Br |
Origin of Product |
United States |
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